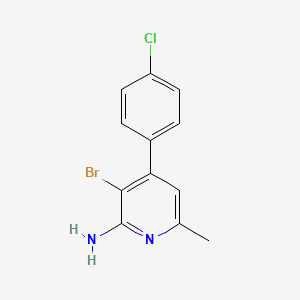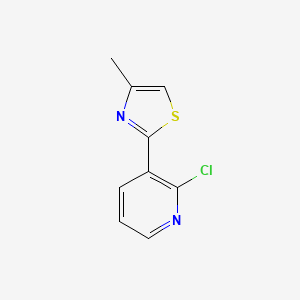![molecular formula C14H16O5 B11786497 Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-méthyl-3-oxopropanoate d’éthyle est un composé organique qui présente un cycle benzodioxine fusionné avec un ester propanoate
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-méthyl-3-oxopropanoate d’éthyle implique généralement les étapes suivantes :
Formation du cycle benzodioxine : En partant de l’acide 2,3-dihydroxybenzoïque, les groupes hydroxyles phénoliques sont alkylés à l’aide de 1,2-dibromoéthane en présence de carbonate de potassium dans la butanone.
Estérification : L’intermédiaire benzodioxine obtenu est ensuite estérifié avec le chloroformate d’éthyle en conditions basiques pour former le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour maintenir des conditions réactionnelles constantes et améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-méthyl-3-oxopropanoate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, où des nucléophiles tels que des amines ou des alcools peuvent remplacer le groupe éthoxy.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Amines ou alcools en présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Amides ou esters avec différents groupes alkyles.
Applications de la recherche scientifique
Le 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-méthyl-3-oxopropanoate d’éthyle a plusieurs applications de recherche scientifique :
Chimie médicinale : Il sert de bloc de construction pour la synthèse de diverses molécules bioactives, notamment des agents antibactériens et anticancéreux potentiels.
Science des matériaux : La structure unique du composé le rend approprié pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Synthèse organique : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Applications De Recherche Scientifique
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antibacterial and anticancer agents.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
Le mécanisme d’action du 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-méthyl-3-oxopropanoate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle benzodioxine peut interagir avec diverses enzymes ou récepteurs, inhibant potentiellement leur activité. Le groupe ester peut subir une hydrolyse, libérant des métabolites actifs qui exercent des effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate d’éthyle
- 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate de méthyle
- 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate d’éthyle
Unicité
Le 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-méthyl-3-oxopropanoate d’éthyle est unique en raison de son modèle de substitution spécifique sur le cycle benzodioxine et de la présence du groupe ester propanoate. Cette combinaison de caractéristiques structurales confère une réactivité chimique et une activité biologique potentielle distinctes, le différenciant des autres composés similaires.
Propriétés
Formule moléculaire |
C14H16O5 |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C14H16O5/c1-3-17-14(16)9(2)13(15)10-4-5-11-12(8-10)19-7-6-18-11/h4-5,8-9H,3,6-7H2,1-2H3 |
Clé InChI |
VHMGKOBIGJWSPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C(=O)C1=CC2=C(C=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)


![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)


![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)

